
N,N'-Di-2-pentylethylenediamine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-2-pentylethylenediamine dihydrobromide: is a chemical compound with the molecular formula C12H28N2.2Br-H and a molecular weight of 362.26 g/mol . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pentyl groups, and it is combined with two molecules of hydrobromic acid.
Méthodes De Préparation
The synthesis of N,N’-Di-2-pentylethylenediamine dihydrobromide typically involves the reaction of ethylenediamine with 2-pentyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms on the nitrogen atoms with 2-pentyl groups. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt .
Analyse Des Réactions Chimiques
N,N’-Di-2-pentylethylenediamine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Applications De Recherche Scientifique
N,N’-Di-2-pentylethylenediamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N,N’-Di-2-pentylethylenediamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptors on cell membranes, modulating signal transduction pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparaison Avec Des Composés Similaires
N,N’-Di-2-pentylethylenediamine dihydrobromide can be compared with other similar compounds such as:
N,N’-Di-2-butyl-1,4-phenylenediamine: This compound is used as an antioxidant in industrial applications.
N,N’-Diisopropylcarbodiimide: Used in peptide synthesis as a coupling reagent.
N,N’-Diethylethylenediamine: Utilized as an internal standard in liquid chromatography.
Each of these compounds has unique properties and applications, making N,N’-Di-2-pentylethylenediamine dihydrobromide distinct in its specific uses and chemical behavior.
Propriétés
Numéro CAS |
58253-38-6 |
|---|---|
Formule moléculaire |
C12H30Br2N2 |
Poids moléculaire |
362.19 g/mol |
Nom IUPAC |
pentan-2-yl-[2-(pentan-2-ylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C12H28N2.2BrH/c1-5-7-11(3)13-9-10-14-12(4)8-6-2;;/h11-14H,5-10H2,1-4H3;2*1H |
Clé InChI |
RBOYHYRFBXAUJV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)[NH2+]CC[NH2+]C(C)CCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


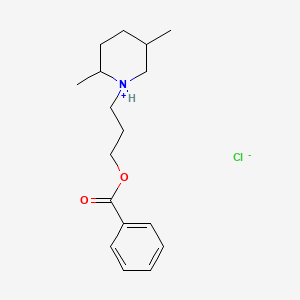
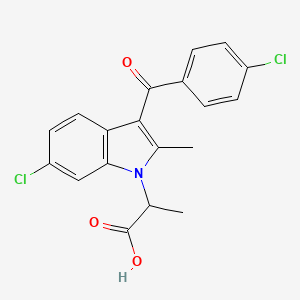

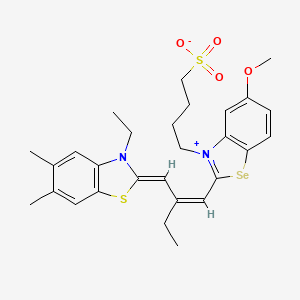
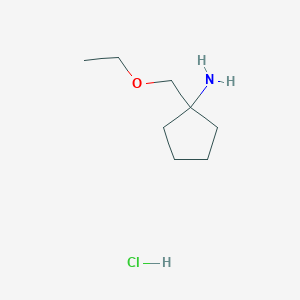
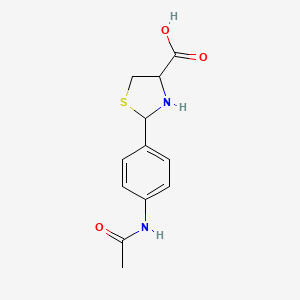
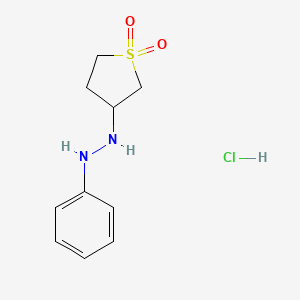
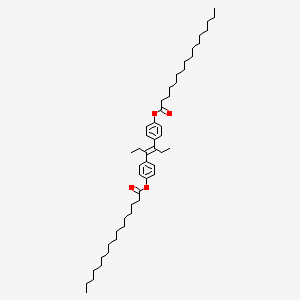
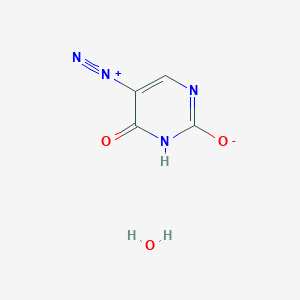
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
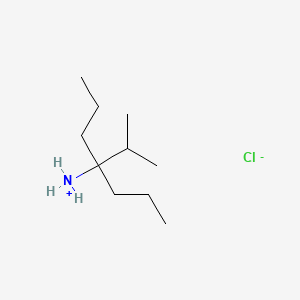
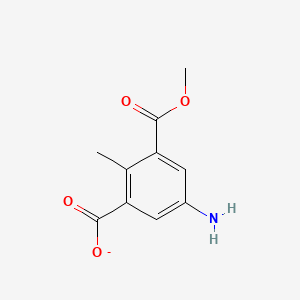
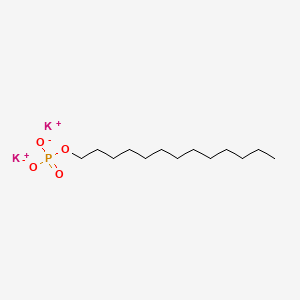
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
